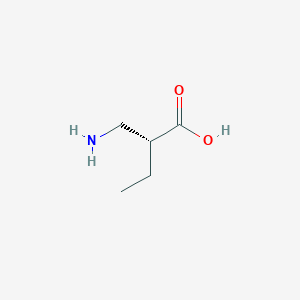

(R)-2-氨甲基丁酸

描述

“®-2-aminomethyl butyric acid” is a derivative of butyric acid . Butyric acid, also known under the systematic name butanoic acid, is a straight-chain alkyl carboxylic acid . It is a short chain saturated fatty acid found in the form of esters in animal fats and plant oils . It is also a product made exclusively by churning the cream which has been separated from warm milk .

Synthesis Analysis

Butyric acid is produced by Clostridium tyrobutyricum, a promising microorganism for industrial bio-butyrate production . The metabolic driving mechanism for butyrate synthesis involves an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .Molecular Structure Analysis

The molecular formula of butyric acid is C3H7COOH . It is a typical carboxylic acid that reacts with bases and affects many metals .Chemical Reactions Analysis

Butyric acid is capable of altering host gene expression, partly due to their histone deacetylase inhibitor activity . At lower concentrations, it also causes accumulation of TH mRNA and protein, indicative of increased cell capacity to produce catecholamines .Physical And Chemical Properties Analysis

Butyric acid is a colorless liquid with an unpleasant odor, similar to vomit or body odor . It has a density of 0.9528 g/cm3 at 25 °C, a melting point of -5.1 °C, and a boiling point of 163.75 °C .科学研究应用

Poultry Nutrition

Butyric acid, a type of short-chain fatty acid (SCFA), is generated at millimolar levels in the bird cecum, which is the major site for microbial fermentation of unabsorbed starch . It has been found to have many beneficial effects on poultry health, performance, and egg quality when used in their diet . It is most efficacious against pathogenic bacteria such as Salmonella spp. and Escherichia coli, and stimulates the population of beneficial gut bacteria .

Gut Health

Butyric acid is a primary energy source for colonocytes and augments the differentiation and maturation of the intestinal cells . It can improve epithelial cell development and is also thought to effectively preserve cell viability and enhance enterocyte turnover, which may improve intestinal recovery .

Nutrient Utilization

Butyric acid enhances gut health thereby increasing nutrient digestibility . This leads to improved growth performance and immunity among birds .

Osteoporosis

The impacts of butyric acid on osteoporosis have been noted . However, more research is needed to fully understand its potential benefits and mechanisms of action in this area.

Neurological Conditions

Butyric acid has potential applications in the treatment of certain neurological conditions . More research is needed to explore these potential benefits and how they can be best utilized.

Metabolic Disorders

Butyric acid may also have potential benefits in the treatment of certain metabolic disorders . Further research is needed to fully understand these potential benefits and how they can be best utilized.

安全和危害

未来方向

There is ongoing research into the benefits of butyric acid and its potential applications. For example, researchers are looking at the potential that butyric acid has for improving gut health . There are also studies on the influence of butyric acid+inulin supplements on gut microbiota changes caused by H. pylori eradication therapy .

属性

IUPAC Name |

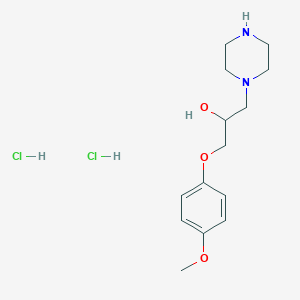

(2R)-2-(aminomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICVCPHTYGKKD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-aminomethyl butyric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)

![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)

![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)

![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)